REACTION_CXSMILES
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C1(P(C2CCCCC2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:14]2[C:19](OC)=[CH:18][CH:17]=[CH:16][C:15]=2OC)CCCCC1.[C:30]1([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:31]([NH2:36])=[CH:32][CH:33]=[CH:34][CH:35]=1.IC1C=CC(C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:14]1([C:9]2[CH:8]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:16][C:17]([NH:36][C:31]2[C:30]([C:37]3[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=3)=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:18][CH:19]=1 |f:3.4,5.6.7.8.9|
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Name
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Quantity
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3 g
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Type
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reactant
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Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
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Name
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Quantity
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1.6 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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Quantity
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10.1 g
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Type
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reactant
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Smiles
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C=1(C(=CC=CC1)N)C1=CC=CC=C1
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Name
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Quantity
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16.8 g
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Type
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reactant
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Smiles
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IC1=CC=C(C=C1)C1=CC=CC=C1
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Name
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Quantity
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11.5 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Xylene (250 mL) was bubbled with nitrogen for 15 min
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Duration
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15 min
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Type
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CUSTOM
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Details
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The mixture was bubbled with nitrogen for 15 min
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Duration
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15 min
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Type
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CUSTOM
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Details
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The mixture was bubbled with nitrogen for 15 min
|
Duration
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15 min
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Type
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TEMPERATURE
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Details
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refluxed for 12 h
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Duration
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12 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through a silica pad
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Type
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WASH
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Details
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washed with toluene
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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CUSTOM
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Details
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the residue was purified by flash chromatography
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Name
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Type
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product
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Smiles
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C1(=CC=C(C=C1)NC=1C(=CC=CC1)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.3 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 790.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |